molecular formula C19H16FN3O2 B2576547 N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide CAS No. 2034208-15-4

N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide

カタログ番号: B2576547
CAS番号: 2034208-15-4
分子量: 337.354
InChIキー: QLRBXQHAZJGCLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound designed for advanced research applications. This molecule features a bipyridine core, a structure known for its ability to facilitate metal coordination and engage in π-stacking interactions with biological targets, making it a highly valuable scaffold in medicinal chemistry and drug discovery . The integration of a fluorophenoxy group is a strategic modification commonly employed to enhance the molecule's binding selectivity and metabolic stability, fine-tuning its physicochemical properties for improved performance in biological assays . Compounds with similar acetamide and bipyridine motifs have demonstrated notable biological activities and are investigated as key intermediates in the development of novel therapeutic agents . Researchers utilize this complex chemical architecture in various fields, including the synthesis of potential antipsychotic agents and the development of metal complexes with antimicrobial properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

2-(4-fluorophenoxy)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-4-6-17(7-5-16)25-13-19(24)23-11-14-3-8-18(22-10-14)15-2-1-9-21-12-15/h1-10,12H,11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRBXQHAZJGCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide, with the CAS number 2034208-15-4, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C19H16FN3O2
  • Molecular Weight : 337.35 g/mol
  • Structural Features : The compound contains a bipyridine moiety and a fluorophenoxy group, which are known for their roles in coordination chemistry and medicinal applications.

The biological activity of N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide is primarily attributed to its ability to interact with specific biological targets. The bipyridine structure allows for coordination with metal ions, while the fluorophenoxy group may enhance lipophilicity and bioavailability. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer pathways.
  • Receptor Modulation : It could modulate receptor activity, impacting pathways related to cell proliferation and apoptosis.

Anticancer Potential

Research indicates that compounds similar to N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

In a study focusing on bipyridine derivatives, it was found that modifications to the bipyridine structure can lead to enhanced cytotoxicity against various cancer cell lines.

Case Studies

  • Case Study on Anticancer Activity :
    A recent investigation into bipyridine derivatives revealed that compounds with similar structures to N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide showed promising results against breast cancer cell lines (MCF7). The study noted significant apoptosis induction at lower concentrations.
  • Exploration of Enzyme Inhibition :
    Another study examined the inhibition of cyclin-dependent kinases (CDKs) by bipyridine-based compounds, suggesting that N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide could potentially inhibit CDK activity, leading to cell cycle arrest in cancer cells.

類似化合物との比較

FPR Agonists (Pyridazin-3(2H)-one Derivatives)

Key Compounds :

  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (mixed FPR1/FPR2 agonist)
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (specific FPR2 agonist)
Parameter Target Compound FPR Agonists
Core Structure Bipyridine-methyl + fluorophenoxy Pyridazinone + bromophenyl
Key Substituents 4-Fluorophenoxy Methoxybenzyl, bromophenyl
Biological Activity Not explicitly reported Calcium mobilization, chemotaxis
Selectivity Unknown FPR1/FPR2 or FPR2-specific
Reference

Comparison: The target compound lacks the pyridazinone core of FPR agonists but shares acetamide functionality. The 4-fluorophenoxy group may enhance receptor binding compared to methoxybenzyl groups, as fluorine’s electronegativity could optimize ligand-receptor interactions. However, the absence of a bromophenyl group might reduce selectivity for FPR subtypes .

Stereoisomeric Acetamides (Pharmacopeial Compounds)

Key Compounds :

  • N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
  • N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide
Parameter Target Compound Stereoisomeric Acetamides
Chirality No evident stereocenters Multiple stereocenters (e.g., 2S,3S)
Substituent Position Para-fluorophenoxy Ortho-dimethylphenoxy
Biological Implications Likely non-chiral target binding High specificity for chiral targets
Reference

Comparison: The target compound’s lack of stereocenters may limit its specificity for chiral targets compared to stereoisomeric analogs. The para-fluorophenoxy group offers distinct electronic effects versus ortho-dimethylphenoxy groups, which impose steric hindrance but less electron withdrawal .

Pesticidal Chloroacetamides

Key Compounds :

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
  • Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
Parameter Target Compound Pesticidal Acetamides
Halogen Substituent Fluorine (electron-withdrawing) Chlorine (lipophilic)
Application Potential pharmaceutical use Herbicidal activity
Toxicity Profile Likely lower bioaccumulation Higher environmental persistence
Reference

Chlorine’s bulkiness in pesticidal compounds enhances membrane permeability in plants, whereas fluorine may optimize human receptor interactions .

Goxalapladib (Atherosclerosis Treatment)

Key Features :

  • Trifluoromethyl and difluorophenyl groups
  • Naphthyridine core
Parameter Target Compound Goxalapladib
Fluorine Placement Single para-fluorophenoxy Multiple fluorinated groups
Core Structure Bipyridine Naphthyridine
Therapeutic Area Unknown (likely receptor modulation) Atherosclerosis
Molecular Weight ~300–400 g/mol (estimated) 718.80 g/mol
Reference

Comparison: Goxalapladib’s larger structure and multiple fluorinated groups enhance binding to complex targets (e.g., enzymes in atherosclerosis). The target compound’s simpler fluorophenoxy group may balance potency and synthetic accessibility .

Pyrazolo-Pyrimidine Acetamides

Key Compound :

  • Example 83 (5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivative)
Parameter Target Compound Pyrazolo-Pyrimidine Analog
Fluorine Substitution Single fluorine (phenoxy) Multiple fluorines (chromenone)
Melting Point Not reported 302–304°C
Molecular Weight ~300–400 g/mol (estimated) 571.20 g/mol
Reference

Comparison: The higher melting point of Example 83 suggests stronger crystal packing due to planar chromenone and pyrimidine cores. The target compound’s bipyridine may offer similar rigidity but with reduced polarity .

Paracetamol (N-(4-hydroxyphenyl)acetamide)

Key Features :

  • Simple acetamide with para-hydroxyphenyl group
Parameter Target Compound Paracetamol
Substituent 4-Fluorophenoxy 4-Hydroxyphenyl
Metabolism Likely oxidative or hydrolytic Glucuronidation/sulfation
Bioactivity Receptor modulation (hypothesized) COX inhibition (analgesic)
Reference

Comparison: The fluorophenoxy group in the target compound may resist metabolic conjugation (unlike paracetamol’s hydroxyl group), extending its half-life but requiring careful toxicity evaluation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。